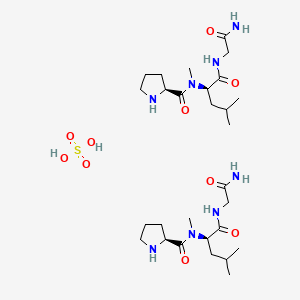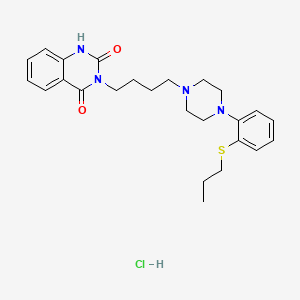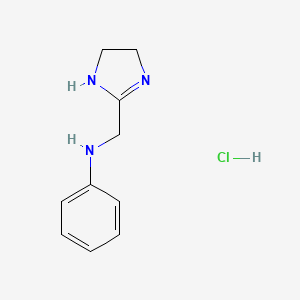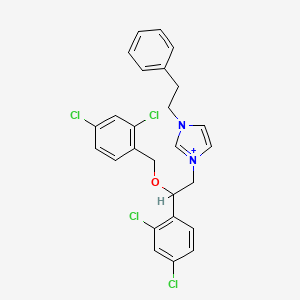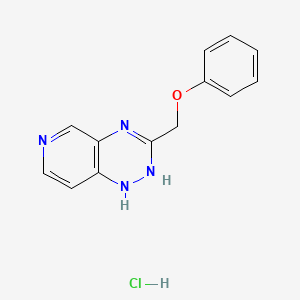
Tipetropium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tipetropium bromide involves several steps, starting from tropine and phenylacetic acid. The key steps include esterification, quaternization, and bromination. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as sulfuric acid.
Esterification: Tropine is reacted with phenylacetic acid in the presence of a catalyst to form the ester.
Quaternization: The ester is then quaternized using methyl bromide to form the quaternary ammonium compound.
Bromination: Finally, the compound is brominated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tipetropium bromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield secondary amines .
Scientific Research Applications
Tipetropium bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and muscle contraction.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases like COPD and asthma.
Industry: Used in the formulation of inhalers and nebulizers for respiratory therapy
Mechanism of Action
Tipetropium bromide exerts its effects by blocking muscarinic acetylcholine receptors in the smooth muscles of the airways. This inhibition prevents acetylcholine from binding to these receptors, leading to muscle relaxation and bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Tiotropium bromide: Another anticholinergic bronchodilator with a longer duration of action.
Aclidinium bromide: Used for similar indications but with different pharmacokinetic properties.
Glycopyrronium bromide: Also used in respiratory therapy with distinct receptor binding profiles
Uniqueness
Tipetropium bromide is unique due to its rapid onset of action and relatively short duration, making it suitable for acute symptom relief. Its safety profile and effectiveness in managing COPD and asthma symptoms make it a valuable therapeutic agent .
Properties
CAS No. |
54376-91-9 |
|---|---|
Molecular Formula |
C25H32BrNOS |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,5S)-3-[[(11S)-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]oxy]-8-methyl-8-propyl-8-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C25H32NOS.BrH/c1-3-14-26(2)19-12-13-20(26)16-21(15-19)27-25-22-9-5-4-8-18(22)17-28-24-11-7-6-10-23(24)25;/h4-11,19-21,25H,3,12-17H2,1-2H3;1H/q+1;/p-1/t19-,20-,21?,25-,26?;/m0./s1 |
InChI Key |
FMUHIHWMPMORRQ-IXKVGMCRSA-M |
Isomeric SMILES |
CCC[N+]1([C@H]2CC[C@H]1CC(C2)O[C@H]3C4=CC=CC=C4CSC5=CC=CC=C35)C.[Br-] |
Canonical SMILES |
CCC[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CSC5=CC=CC=C35)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


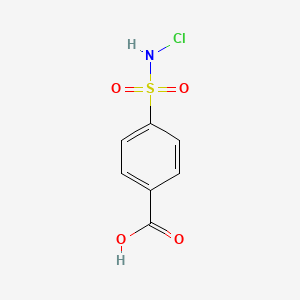

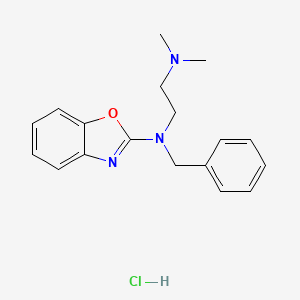

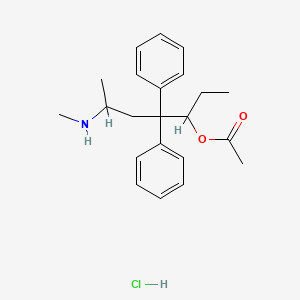
![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)
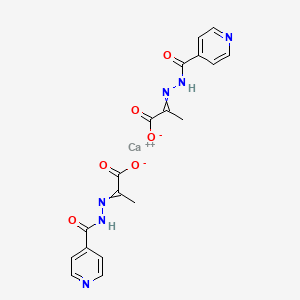
![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3S,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1Z,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10859380.png)

